1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane
Overview
Description
“1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane” is a chemical compound with the empirical formula C12H15N3O3 . It has a molecular weight of 249.27 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The “this compound” molecule contains a total of 34 bonds. There are 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string is CC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O
.
Scientific Research Applications
Synthetic Methodologies and Structural Analyses
Synthetic Precursors for Functionalized Pyrroles
Doubly activated cyclopropanes, including compounds related to 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These precursors facilitate the preparation of densely functionalized pyrroles, highlighting their utility in synthetic chemistry for constructing complex molecular architectures (Wurz & Charette, 2005).
Grafting on Carbon and Metallic Surfaces
The grafting of nitrophenyl groups, akin to the functional group in this compound, on carbon or metallic surfaces without electrochemical induction illustrates the compound's relevance in materials science. This process enables the spontaneous formation of multilayer coatings, applicable in surface modification and sensor development (Adenier et al., 2005).
Biological Activities
DNA-Binding Studies and Biological Activities
Nitrosubstituted acyl thioureas, sharing structural motifs with this compound, demonstrate significant DNA-binding capabilities, hinting at potential anticancer activities. These compounds exhibit antioxidant, cytotoxic, antibacterial, and antifungal properties, underscoring their therapeutic potential in pharmacology (Tahir et al., 2015).
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNBFXGPYBPOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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